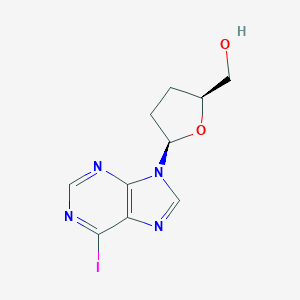
6-Iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine, also known as 6-iododeoxyguanosine (6-IdG), is a modified nucleoside that has been the subject of numerous studies due to its potential applications in cancer research.
Wissenschaftliche Forschungsanwendungen
6-IdG has been extensively studied for its potential applications in cancer research. It has been shown to induce DNA damage and inhibit DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, 6-IdG has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Wirkmechanismus
The mechanism of action of 6-IdG involves the incorporation of the modified nucleoside into DNA during replication. The iodine atom in 6-IdG causes structural changes in the DNA molecule, leading to DNA damage and inhibition of replication. This results in cell cycle arrest and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
6-IdG has been shown to have both biochemical and physiological effects. Biochemically, it induces DNA damage and inhibits DNA replication. Physiologically, it leads to cell cycle arrest and apoptosis in cancer cells. Additionally, 6-IdG has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-IdG in lab experiments is its ability to induce DNA damage and inhibit DNA replication in cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 6-IdG is its potential toxicity to normal cells. Therefore, it is important to use appropriate dosages and to carefully monitor its effects in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 6-IdG. One area of research is the development of new synthetic methods for producing 6-IdG in higher yields and purity. Another area of research is the exploration of new applications for 6-IdG, such as in the treatment of other diseases besides cancer. Additionally, further studies are needed to better understand the mechanisms of action of 6-IdG and its potential toxicity to normal cells.
Synthesemethoden
The synthesis of 6-IdG involves the iodination of deoxyguanosine using iodine and silver trifluoroacetate. The resulting product is purified using column chromatography to obtain 6-IdG in high yield and purity.
Eigenschaften
CAS-Nummer |
120503-37-9 |
|---|---|
Produktname |
6-Iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine |
Molekularformel |
C10H11IN4O2 |
Molekulargewicht |
346.12 g/mol |
IUPAC-Name |
[(2S,5R)-5-(6-iodopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11IN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |
InChI-Schlüssel |
OAVOLNUBQURQIX-NKWVEPMBSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3I |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3I |
Kanonische SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3I |
Andere CAS-Nummern |
120503-37-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



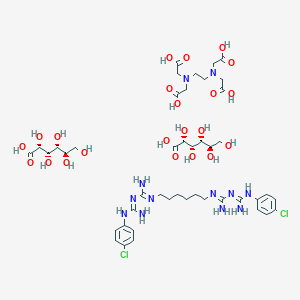
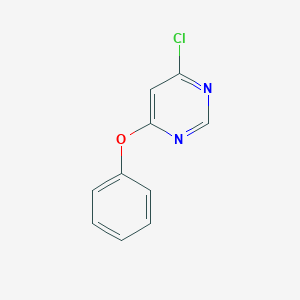
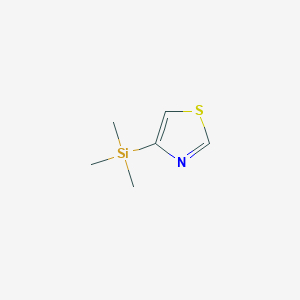
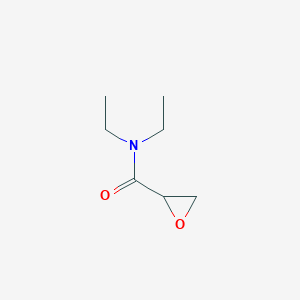
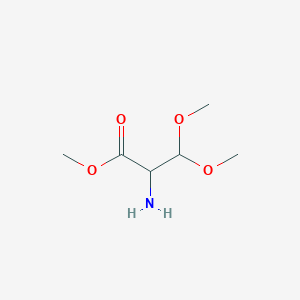
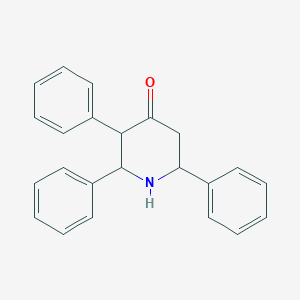
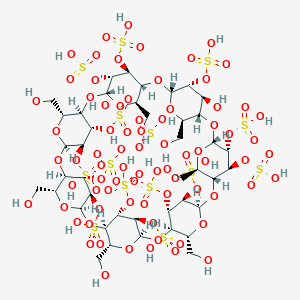
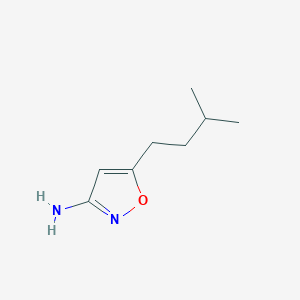
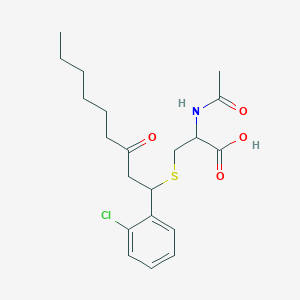
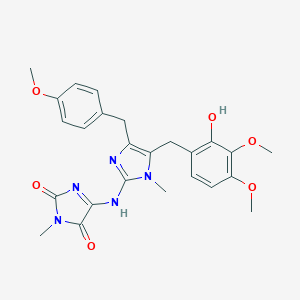
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)
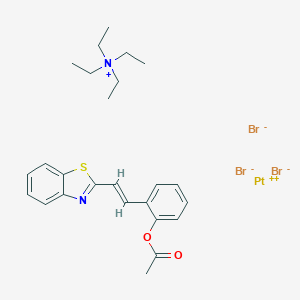
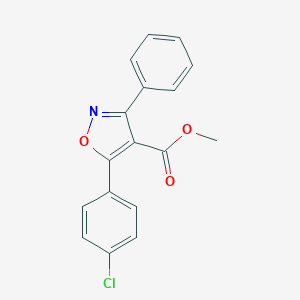
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)